2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-7-5-15-11-9(10(7)21-4)12(19)17(6-8(18)14-2)13(20)16(11)3/h5H,6H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGTIJOFIDBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Molecular Formula
The molecular formula of the compound is . The structure includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Structural Characteristics
- Pyrido[2,3-d]pyrimidine framework : This bicyclic structure contributes to the compound's interaction with biological targets.
- Functional groups : The presence of methoxy and acetamide groups enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds similar to this compound have shown activity against various bacterial strains. A study highlighted the effectiveness of thienopyrimidinone derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cytotoxicity : In cellular assays, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values ranging from 2.43 to 14.65 μM were reported for various analogs .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of microtubule assembly and induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed at micromolar concentrations .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, the compound may exhibit additional pharmacological effects:
- Anti-inflammatory Effects : Some pyrido[2,3-d]pyrimidine derivatives have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- Neuroprotective Activity : There is emerging evidence suggesting that certain derivatives may protect against neurodegenerative diseases through antioxidant mechanisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thienopyrimidinone derivatives for their antimicrobial efficacy. Among these derivatives, specific compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Potential
In another investigation focused on pyrido[2,3-d]pyrimidine derivatives, compounds were screened for their ability to inhibit cell proliferation in cancer models. The study identified several potent inhibitors that induced apoptosis in breast cancer cell lines through caspase activation .
Scientific Research Applications
Pharmacological Properties
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Effects : Some derivatives possess significant antimicrobial properties against bacteria and fungi, making them candidates for developing new antibiotics.
- Anti-inflammatory Properties : Research has suggested that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives. The findings indicated that the specific substitution patterns on the pyrimidine ring significantly influenced their anticancer efficacy against breast and lung cancer cell lines .
- Antimicrobial Activity :
- Research conducted by Smith et al. (2023) evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their antimicrobial activity. The study found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .
- Anti-inflammatory Effects :
Data Tables
The following table summarizes key findings related to the biological activities of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide:
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidine Derivatives
*Estimated based on structural analysis.
†Molecular weight inferred from .
Key Observations :
Key Observations :
- The target’s synthesis likely mirrors ’s acetylation protocol , but substituents like 5-OCH₃ may require protective-group strategies.
- ’s haloformate method offers an alternative for introducing bulkier acetamide groups.
Physicochemical and Spectral Properties
IR and NMR data from analogs provide insights into the target’s expected properties:
Table 3: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
